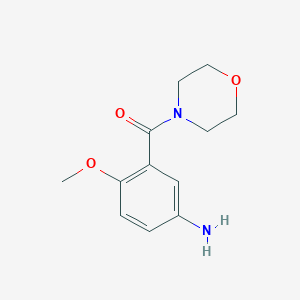
3-Bromo-5-chloro-4-iodopyridine
Übersicht
Beschreibung
3-Bromo-5-chloro-4-iodopyridine is a halogenated pyridine derivative. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring. The presence of bromine, chlorine, and iodine atoms in the pyridine ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-4-iodopyridine is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and materials science.
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can influence its bioavailability, are predicted to be moderate .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 3-Bromo-5-chloro-4-iodopyridine . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For example, starting with 3-bromo-5-chloropyridine, iodination can be achieved using iodine and an oxidizing agent such as silver trifluoroacetate . The reaction conditions often involve refluxing the reactants in an appropriate solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. The use of continuous flow reactors can enhance the efficiency and safety of the halogenation reactions. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-chloro-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like sodium carbonate in solvents like dioxane are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-methoxy-5-chloro-4-iodopyridine can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-iodopyridine: Similar in structure but lacks the chlorine atom.
3-Chloro-5-iodopyridine: Similar but lacks the bromine atom.
3-Bromo-4-iodopyridine: Similar but lacks the chlorine atom.
Uniqueness
3-Bromo-5-chloro-4-iodopyridine is unique due to the presence of three different halogen atoms, which provides versatility in synthetic applications. The combination of bromine, chlorine, and iodine allows for selective reactions and the formation of diverse products, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-4-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKVABMEQDSKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


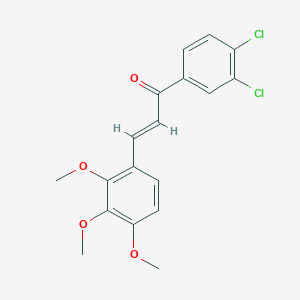
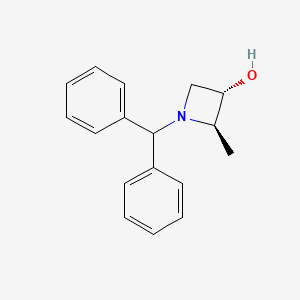

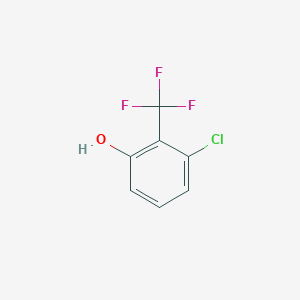
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3079444.png)
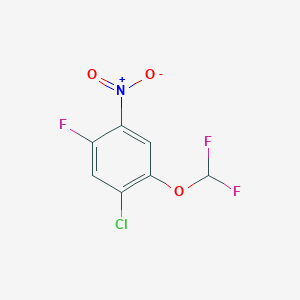
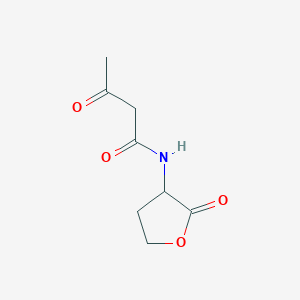
![2-({[(1,1-Dimethylethyl)oxy]carbonyl}amino)-2-methylpropyl methanesulfonate](/img/structure/B3079479.png)
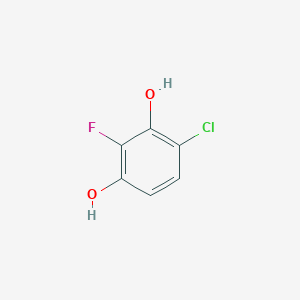
![1,2-bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]disilene](/img/structure/B3079497.png)



